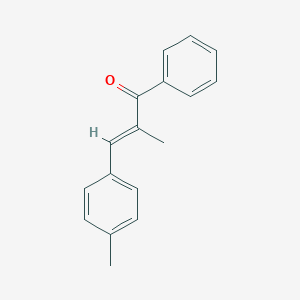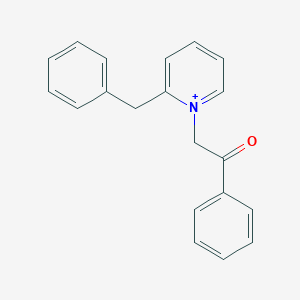![molecular formula C31H58O3 B289858 5-tert-butoxy-2-[1-(1,5-dimethylhexyl)-4-(hydroxymethyl)-7a-methyloctahydro-1H-inden-5-yl]-1,2-dimethylcyclohexanol](/img/structure/B289858.png)
5-tert-butoxy-2-[1-(1,5-dimethylhexyl)-4-(hydroxymethyl)-7a-methyloctahydro-1H-inden-5-yl]-1,2-dimethylcyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-butoxy-2-[1-(1,5-dimethylhexyl)-4-(hydroxymethyl)-7a-methyloctahydro-1H-inden-5-yl]-1,2-dimethylcyclohexanol is a synthetic compound that has been gaining attention in scientific research. This compound has been found to have potential applications in various fields such as medicine, agriculture, and industry.
Mechanism of Action
The mechanism of action of 5-tert-butoxy-2-[1-(1,5-dimethylhexyl)-4-(hydroxymethyl)-7a-methyloctahydro-1H-inden-5-yl]-1,2-dimethylcyclohexanol is not fully understood. However, it has been suggested that it may work by inhibiting the production of inflammatory cytokines and prostaglandins. It may also work by modulating the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects:
In vitro studies have shown that 5-tert-butoxy-2-[1-(1,5-dimethylhexyl)-4-(hydroxymethyl)-7a-methyloctahydro-1H-inden-5-yl]-1,2-dimethylcyclohexanol can inhibit the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to have analgesic effects in animal models. In addition, this compound has been found to have insecticidal and fungicidal properties.
Advantages and Limitations for Lab Experiments
One advantage of using 5-tert-butoxy-2-[1-(1,5-dimethylhexyl)-4-(hydroxymethyl)-7a-methyloctahydro-1H-inden-5-yl]-1,2-dimethylcyclohexanol in lab experiments is that it is a synthetic compound that can be easily produced in large quantities. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on 5-tert-butoxy-2-[1-(1,5-dimethylhexyl)-4-(hydroxymethyl)-7a-methyloctahydro-1H-inden-5-yl]-1,2-dimethylcyclohexanol. One direction is to further investigate its potential as a treatment for neurodegenerative diseases. Another direction is to study its insecticidal and fungicidal properties in more detail. Additionally, research could be done to better understand the mechanism of action of this compound and to identify potential targets for drug development.
Synthesis Methods
The synthesis of 5-tert-butoxy-2-[1-(1,5-dimethylhexyl)-4-(hydroxymethyl)-7a-methyloctahydro-1H-inden-5-yl]-1,2-dimethylcyclohexanol involves several steps. The starting material is 2,5-dimethylcyclohexanone, which undergoes a Grignard reaction with tert-butyl magnesium chloride to form the corresponding alcohol. The alcohol is then reacted with 1,5-dimethylhex-4-ene-1,7-diol in the presence of a Lewis acid catalyst to produce the desired compound.
Scientific Research Applications
5-tert-butoxy-2-[1-(1,5-dimethylhexyl)-4-(hydroxymethyl)-7a-methyloctahydro-1H-inden-5-yl]-1,2-dimethylcyclohexanol has potential applications in various fields of scientific research. In medicine, this compound has been found to have anti-inflammatory and analgesic effects. It has also been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, this compound has been found to have insecticidal and fungicidal properties. In industry, it has potential as a lubricant and plasticizer.
properties
Molecular Formula |
C31H58O3 |
|---|---|
Molecular Weight |
478.8 g/mol |
IUPAC Name |
(1S,2R)-2-[(7aR)-4-(hydroxymethyl)-7a-methyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,6,7-octahydroinden-5-yl]-1,2-dimethyl-5-[(2-methylpropan-2-yl)oxy]cyclohexan-1-ol |
InChI |
InChI=1S/C31H58O3/c1-21(2)11-10-12-22(3)25-13-14-26-24(20-32)27(16-17-29(25,26)7)30(8)18-15-23(19-31(30,9)33)34-28(4,5)6/h21-27,32-33H,10-20H2,1-9H3/t22?,23?,24?,25?,26?,27?,29-,30-,31+/m1/s1 |
InChI Key |
AKVZSVSINCDHPZ-ZJRAZXIISA-N |
Isomeric SMILES |
CC(C)CCCC(C)C1CCC2[C@@]1(CCC(C2CO)[C@]3(CCC(C[C@]3(C)O)OC(C)(C)C)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC(C2CO)C3(CCC(CC3(C)O)OC(C)(C)C)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC(C2CO)C3(CCC(CC3(C)O)OC(C)(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tetramethyl spiro[1,3-dithiole-2,4'-(4'H)-thiochromene]-2',3',4,5-tetracarboxylate](/img/structure/B289776.png)
![Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289780.png)

![1-[2-Oxo-2-(4,6,8-trimethyl-1-azulenyl)ethyl]pyridinium](/img/structure/B289782.png)
![Dimethyl 1,3-dimethylazepino[2,1,7-cd]indolizine-6,7-dicarboxylate](/img/structure/B289783.png)
![Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate](/img/structure/B289784.png)

![Methyl 5,8-diphenylcyclopenta[ij]pyrido[2,1,6-de]quinolizine-4-carboxylate](/img/structure/B289790.png)

![2-[(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl]-2,3,5-triphenyl-2,3-dihydro-1,3,4-thiadiazole](/img/structure/B289793.png)


